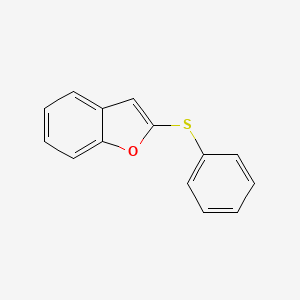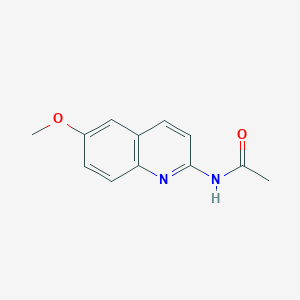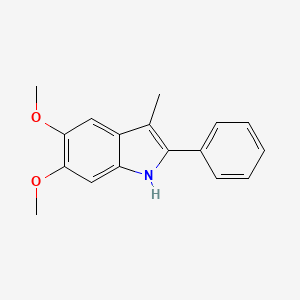![molecular formula C44H35N B14130269 N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a dimethylamino group attached to a phenyl group, which is further substituted with a tetraphenylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline typically involves the following steps:
Formation of the Tetraphenylphenyl Intermediate: This step involves the synthesis of the tetraphenylphenyl moiety through a series of Friedel-Crafts reactions, where benzene rings are sequentially attached to a central phenyl ring.
Attachment of the Aniline Derivative: The tetraphenylphenyl intermediate is then reacted with N,N-dimethylaniline under specific conditions to form the final compound. This step often requires the use of a catalyst, such as aluminum chloride, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters, such as temperature, pressure, and reaction time, to achieve the desired product.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the compound and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation Products: Quinones, oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethylaniline: A simpler derivative of aniline with a dimethylamino group attached to a phenyl ring.
Tetraphenylmethane: A compound with four phenyl groups attached to a central carbon atom.
N,N-dimethyl-4-phenylbenzamide: A derivative of aniline with a dimethylamino group and a phenylbenzamide moiety.
Uniqueness
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline is unique due to its complex structure, which combines the properties of both aniline and tetraphenylphenyl derivatives. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C44H35N |
|---|---|
Molekulargewicht |
577.8 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C44H35N/c1-45(2)39-29-27-33(28-30-39)32-23-25-35(26-24-32)41-31-40(34-15-7-3-8-16-34)42(36-17-9-4-10-18-36)44(38-21-13-6-14-22-38)43(41)37-19-11-5-12-20-37/h3-31H,1-2H3 |
InChI-Schlüssel |
RCRRJXYHBZRFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


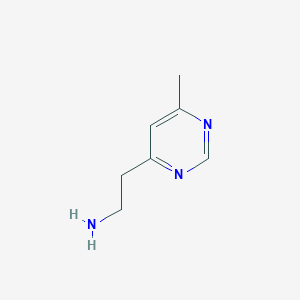
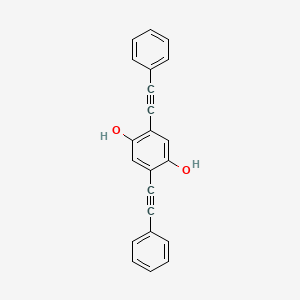

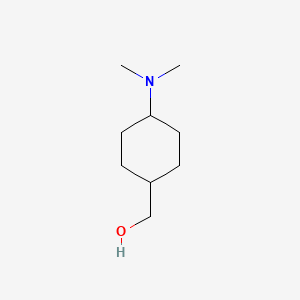

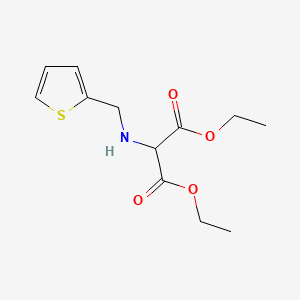
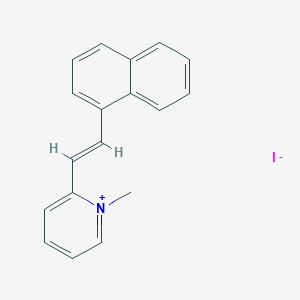

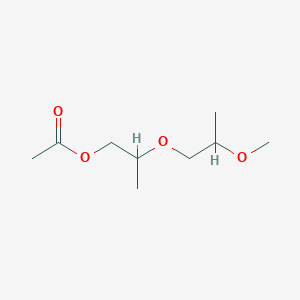

![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)
